molecular formula C10H10N2O3 B3390091 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 953885-65-9

3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No. B3390091
CAS RN: 953885-65-9
M. Wt: 206.2 g/mol
InChI Key: TYSBQHKXOZUWCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction proceeds through the carbocation intermediate . More research is needed to develop more efficient synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 246.27 .


Chemical Reactions Analysis

The chemical reactions involving this compound are still under investigation. The compound’s unique structure allows for the exploration of novel reactions and synthesis methods. More research is needed to fully understand the chemical reactions associated with this compound .


Physical And Chemical Properties Analysis

The compound is a stable liquid at room temperature . It has a melting point of 143-144 degrees Celsius . More research is needed to fully understand the physical and chemical properties of this compound .

Scientific Research Applications

Medicinal Chemistry

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Drug Design

Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Organic Chemistry Studies

The unique structure of “3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” enables investigation of novel reactions and synthesis methods, broadening the scope of organic chemistry studies.

Construction of Heterocyclic Scaffolds

The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been studied extensively over the past 20 years . Synthetic approaches based on the reactions of the direct C-H bond functionalization are specially considered .

Kinase Inhibitors

Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors .

Antiviral Agents

Compounds with the Oxazolo[5,4-d]pyrimidine scaffold have been found to be effective as antiviral agents . This suggests that “3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” could potentially have similar applications.

Safety and Hazards

The safety and hazards associated with this compound are not fully known. It is recommended to handle this compound with care and follow standard safety procedures . More research is needed to fully understand the safety and hazards associated with this compound .

Future Directions

Future research directions could focus on the application of this compound in the treatment of various diseases, including cancer and inflammation. Additionally, more research is needed to develop more efficient synthetic routes for this compound .

Mechanism of Action

Target of Action

The primary targets of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid are currently unknown

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is currently unavailable . Future pharmacokinetic studies should investigate the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid . These factors may include pH, temperature, presence of other chemicals, and the specific biological environment (e.g., in vitro vs. in vivo). More research is needed to understand these effects.

properties

IUPAC Name

3-propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-3-8-7-4-6(10(13)14)5-11-9(7)15-12-8/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBQHKXOZUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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